BE“GHE Foundational & Exploratory

Check Availability & Pricing

Preliminary Efficacy of SHR-A1811: A Technical
Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

MC-Gly-Gly-Phe-Gly-(R)-
Compound Name:
Cyclopropane-Exatecan

cat. No.: B12389919

An In-depth Analysis of a Novel HER2-Targeting Antibody-Drug Conjugate

SHR-A1811, a third-generation antibody-drug conjugate (ADC), is emerging as a promising
therapeutic agent for patients with HER2-expressing or HER2-mutated solid tumors. This
technical guide synthesizes the preliminary efficacy data from key clinical trials, details the
experimental protocols, and visualizes the underlying mechanisms and study designs.

Core Efficacy Data

Preliminary clinical data for SHR-A1811 demonstrates significant anti-tumor activity across a
range of solid tumors, particularly in heavily pretreated patient populations. The following tables
summarize the key efficacy endpoints from major clinical studies.

Table 1: Efficacy in HER2-Positive and HER2-Low Breast
Cancer (SHR-A1811-1-101 Trial)[1][2]
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o Median Median
Number Objective . . .
. Complete Partial Progressi  Duration
Patient of Respons
. Respons Respons on-Free of
Cohort Patients e Rate .
e (CR) e (PR) Survival Response
(n) (ORR)
(PFS) (DoR)
HER2- 79.1% 20.0 23.6
Positive (95% Cl, months months
136 3.0% 76.1%
Breast 71.2%-85.6 (95% Cl, (95% ClI,
Cancer %) 15.1-NE) 15.6-NE)
62.0% 11.0 12.2
HER2-Low
(95% ClI, months months
Breast 110 1.9% 60.2%
52.2%-71.2 (95% ClI, (95% ClI,
Cancer
%) 8.2-13.7) 7.3-NE)

NE: Not Evaluable

Table 2: Efficacy in Non-Breast Solid Tumors (SHR-

A1811-1-101 Trial)[1][2]

o Median Median
Objective ] ]
. Number of Progression- Duration of
Patient Cohort . Response .
Patients (n) Free Survival Response
Rate (ORR)
(PFS) (DoR)
_ 15.2 months
Non-Breast Solid 40.0% (95% Cl, Ranged from 3.4
145 (95% Cl, 9.9-
Tumors 31.5%-49.0%) to 8.5 months 20.9)

Table 3: Efficacy in HR+/HER2-Low Breast Cancer
(Neoadjuvant Setting - NCT05911958)[3][4]
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. Objective Pathological
. Number of Patients
Patient Cohort ) Response Rate Complete
n
(ORR) Response (pCR)
HR+/HER2-Low
Breast Cancer (Stage 35 (evaluable) 74.3% 0%
1)
HR+/HER2-Low
Breast Cancer (Full 65 (MITT) 81.5% 3.1%

Cohort)

mITT: modified Intention-to-Treat

Table 4: Efficacy in HER2-Positive Breast Cancer
N i Setting - EASCINATE-N Trial)[5]

Pathological Complete

Treatment Arm Number of Patients (n)
Response (pCR) Rate
SHR-A1811 Monotherapy 87 63.2%
SHR-A1811 + Pyrotinib 88 62.5%
PCbHP 90 64.4%

PCbHP: Nab-paclitaxel, Carboplatin, Trastuzumab, and Pertuzumab

Table 5: Efficacy in HER2-Mutant Non-Small Cell Lung
Cancer (HORIZON-Lung Trial)[6][7]
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. . Independent Review Committee (IRC)
Efficacy Endpoint

Assessment
Objective Response Rate (ORR) 74.5% (95% CI, 64.4%-82.9%)
Disease Control Rate (DCR) 98.9% (95% ClI, 94.2%-100.0%)
Median Duration of Response (DoR) 9.8 months (95% Cl, 8.3-13.9)
Median Progression-Free Survival (PFS) 11.5 months (95% ClI, 9.7-15.2)

Mechanism of Action and Preclinical Insights

SHR-A1811 is an antibody-drug conjugate comprising the HER2-directed monoclonal antibody
trastuzumab, a cleavable linker, and a topoisomerase | inhibitor payload.[1][2] This design
facilitates a potent anti-tumor effect through multiple mechanisms. Preclinical studies have
highlighted the high membrane permeability and potent cytotoxicity of the payload, which
contributes to a strong "bystander killing effect,” where the payload can diffuse from the target
cell to kill neighboring tumor cells, regardless of their HER2 expression status.[3][4] The drug-
to-antibody ratio (DAR) of SHR-A1811 is optimized at 6, balancing efficacy and toxicity.[2][5][6]
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Caption: Proposed Mechanism of Action of SHR-A1811.

Experimental Protocols of Key Clinical Trials
SHR-A1811-1-101 (NCT04446260): A Global Phase 1 First-
in-Human Study

o Study Design: This was a global, multi-center, open-label, first-in-human, phase 1 dose-
escalation and dose-expansion study.[1][7][8]

» Patient Population: Patients with HER2-expressing or mutated unresectable, advanced, or
metastatic solid tumors who were refractory or intolerant to standard therapies were enrolled.
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[8] Key inclusion criteria included an ECOG performance status of 0 or 1.[1]

e Dosing Regimen: SHR-A1811 was administered intravenously once every 3 weeks at doses
ranging from 1.0 to 8.0 mg/kg.[8] The recommended phase 2 doses were selected as 4.8
mg/kg and 6.4 mg/kg for various tumor types.[7]

o Endpoints: The primary endpoints were dose-limiting toxicities, safety, and the recommended
phase 2 dose.[1][8] Secondary endpoints included objective response rate (ORR), duration
of response (DoR), and progression-free survival (PFS), assessed by investigators
according to RECIST v1.1.

HORIZON-Lung (NCT04818333): A Phase 1/2 Study in
Advanced NSCLC

o Study Design: This was a multicenter, open-label, dose-escalation and expansion, phase 1/2
study.[9][10]

o Patient Population: The study enrolled patients with advanced non-small cell lung cancer
(NSCLC) with HER2 expression, amplification, or mutation who had previously received
platinum-based chemotherapy.[9][11] Patients were required to have an ECOG performance
status of 0 or 1 and at least one measurable lesion according to RECIST v1.1.[11]

» Dosing Regimen: In the phase 2 portion, SHR-A1811 was administered intravenously at the
recommended dose of 4.8 mg/kg once every 3 weeks.[12]

» Endpoints: The primary endpoint for the phase 2 part was IRC-assessed ORR per RECIST
v1.1.[12] Secondary endpoints included DCR, DoR, PFS, and overall survival (OS).[12]
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Caption: Generalized Clinical Trial Workflow for SHR-A1811 Studies.
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Safety and Tolerability

Across the preliminary studies, SHR-A1811 has demonstrated a manageable safety profile.[1]
[9] The most common grade 3 or higher treatment-related adverse events (TRAES) were
hematological, including decreased neutrophil count and decreased white blood cell count.[1]
[7] The incidence of interstitial lung disease (ILD), a known risk with HER2-targeted ADCs, was
observed to be low.[13][5][7]

Conclusion

The preliminary efficacy data for SHR-A1811 are highly encouraging, demonstrating substantial
and durable responses in heavily pretreated patients with HER2-positive and HER2-low breast
cancer, as well as HER2-mutant non-small cell lung cancer. The unique design of this third-
generation ADC, with its highly permeable payload and optimized drug-to-antibody ratio, likely
contributes to its potent anti-tumor activity and manageable safety profile. Ongoing and future
pivotal studies will be critical in further defining the role of SHR-A1811 in the evolving
landscape of targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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